4-Amino-2,3,5,6-tetrafluorobenzoic acid

Fluorinated aromatic stability Decarboxylation kinetics Synthetic intermediate robustness

4-Amino-2,3,5,6-tetrafluorobenzoic acid is a uniquely substituted fluorinated building block where the para-amino group on a fully fluorinated ring enables direct amide bond formation without nitro reduction steps—a critical advantage in antifolate and peptide synthesis. Unlike non-fluorinated 4-aminobenzoic acid or positional isomers, the tetrafluoro-aryl core alters pKa, H-bonding, and metabolic stability. Validated in 4-stage quinazoline antifolate synthesis and peptidomimetic programs targeting integrin gpIIbIIIa, Ras, and Src SH2. Documented anti-M. tuberculosis activity supports anti-TB SAR. For reproducible medicinal chemistry, insist on ≥98% purity with proper inert-atmosphere storage.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 944-43-4
Cat. No. B1265542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3,5,6-tetrafluorobenzoic acid
CAS944-43-4
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O
InChIInChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14)
InChIKeyWTNSXWSOTDBWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,3,5,6-tetrafluorobenzoic Acid (CAS 944-43-4) | Sourcing Guide for Fluorinated Aromatic Building Blocks


4-Amino-2,3,5,6-tetrafluorobenzoic acid (C7H3F4NO2, MW 209.10) is a para-substituted tetrafluorinated benzoic acid derivative featuring an amino group at the 4-position and fluorine atoms occupying the remaining aromatic ring positions . The compound is characterized by a melting point of 185-187 °C and is commonly supplied with purity specifications ranging from 97% to 99% . As a member of the fluorinated aromatic carboxylic acid class, this compound serves as a versatile intermediate in organic synthesis, particularly in solution-phase peptide synthesis, pharmaceutical intermediate production, and as a precursor for more complex fluorinated molecular architectures [1]. Its tetrafluorinated aromatic core confers distinct electronic properties that differentiate it from non-fluorinated or partially fluorinated benzoic acid analogs, making specific structural and reactivity characteristics relevant to procurement decisions in medicinal chemistry and materials science applications [2].

4-Amino-2,3,5,6-tetrafluorobenzoic Acid (CAS 944-43-4) Procurement: Why Non-Fluorinated or Alternative Tetrafluoro Analogs Cannot Substitute


Generic substitution among fluorinated benzoic acid derivatives is not chemically or functionally equivalent due to fundamental differences in electronic configuration, positional isomerism, and functional group availability. 4-Amino-2,3,5,6-tetrafluorobenzoic acid possesses a unique combination of a para-amino group with a fully fluorinated ortho, meta, and meta-prime ring system, which results in distinct electron-withdrawing effects and hydrogen-bonding capabilities compared to its positional isomers (e.g., 2-amino-3,4,5,6-tetrafluorobenzoic acid) or non-fluorinated 4-aminobenzoic acid [1]. The tetrafluorinated aromatic core significantly alters the pKa of the carboxylic acid, the nucleophilicity of the amino group, and the metabolic stability of derived compounds relative to mono-fluorinated or non-fluorinated counterparts [2]. Furthermore, alternative tetrafluorobenzoic acid isomers lacking the para-amino group (e.g., 2,3,5,6-tetrafluorobenzoic acid) cannot participate in amide bond formation at the aromatic ring without additional synthetic steps, fundamentally altering reaction pathways and final product structures . The following quantitative evidence establishes the measurable differences that preclude simple interchange in research and industrial workflows.

4-Amino-2,3,5,6-tetrafluorobenzoic Acid (CAS 944-43-4) Comparative Performance Data for Scientific Selection


4-Amino-2,3,5,6-tetrafluorobenzoic Acid Decarboxylation Stability Advantage Over Pentafluorobenzoic Acid

In comparative kinetic studies using 19F NMR spectroscopy, the tetrafluorinated aromatic system of this compound class exhibits markedly slower decarboxylation rates than pentafluorobenzoic acid. Pentafluorobenzoic acid undergoes decarboxylation approximately two orders of magnitude (∼100-fold) faster than tetrafluorobenzoic acid under identical reaction conditions with strong N-bases [1]. While the study employed 2,3,5,6-tetrafluorobenzoic acid as the comparator, the tetrafluorinated aromatic core structure is conserved in 4-amino-2,3,5,6-tetrafluorobenzoic acid, supporting class-level inference of enhanced thermal and base-induced stability compared to pentafluorinated analogs.

Fluorinated aromatic stability Decarboxylation kinetics Synthetic intermediate robustness

4-Amino-2,3,5,6-tetrafluorobenzoic Acid as Documented Key Intermediate in Tetrafluorinated Quinazoline Antifolate Synthesis

4-Amino-2,3,5,6-tetrafluorobenzoic acid serves as the essential starting material for synthesizing a tetrafluorinated analogue of the quinazoline antifolate 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid, with the complete tetrafluorinated target compound (1) synthesized in four stages exclusively from this specific aminotetrafluorobenzoic acid derivative [1]. The synthetic route differs from previously reported quinazoline antifolate syntheses by employing an aminobenzoic acid derivative rather than a nitrobenzoic acid derivative as the starting material [1].

Antifolate drug discovery Quinazoline derivative synthesis Fluorinated pharmaceutical intermediate

4-Amino-2,3,5,6-tetrafluorobenzoic Acid in Vitro Antibacterial Activity Against S. aureus and M. tuberculosis

4-Amino-2,3,5,6-tetrafluorobenzoic acid (also referred to as 4AFB), originally isolated from an ethanol extract of Dictyoloma incanescens bark, has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis . The compound's activity profile is attributed to its tetrafluorinated aromatic monoanion structure, with X-ray crystallographic analysis confirming a geometry analogous to benzoic acid but with distinct electronic properties conferred by the four fluorine substituents .

Antibacterial natural product derivative Anti-tuberculosis agent Fluorinated bioactive compound

4-Amino-2,3,5,6-tetrafluorobenzoic Acid Ethyl Ester Verified Synthetic Versatility for Peptide and Imine Derivatization

The ethyl ester derivative of 4-amino-2,3,5,6-tetrafluorobenzoic acid (p-H₂NC₆F₄CO₂Et) demonstrates extensive synthetic utility, undergoing hydrolysis to the potassium salt, acylation with pentafluorobenzoyl chloride to yield C₆F₅C(O)N(H)C₆F₄CO₂Et, and condensation with various aldehydes to produce a series of imine derivatives (E)-ArCH=NC₆F₄CO₂Et (4-11) [1]. All derivative structures were confirmed by multinuclear NMR, IR spectroscopy, and mass spectrometry, with X-ray diffraction analysis providing definitive molecular structure determination of the ethyl ester precursor [1].

Peptide coupling precursor Imine Schiff base synthesis Fluorinated building block versatility

4-Amino-2,3,5,6-tetrafluorobenzoic Acid Solution-Phase Peptide Synthesis Compatibility per Commercial Specifications

Commercial technical datasheets from major suppliers specify 4-amino-2,3,5,6-tetrafluorobenzoic acid as suitable for solution-phase peptide synthesis applications . The compound is supplied at 99% assay purity with a melting point specification of 185-187 °C (literature value), providing quality benchmarks for procurement . Solubility specifications indicate insolubility in water but solubility in methanol at 25 mg/mL, defining solvent compatibility parameters for synthetic workflow integration .

Solution-phase peptide synthesis Fluorinated amino acid surrogate Peptide coupling reagent

4-Amino-2,3,5,6-tetrafluorobenzoic Acid Patent-Documented Synthesis Route from Pentafluorobenzoic Acid

A documented patent procedure (US04333940) describes the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid from commercially available 2,3,4,5,6-pentafluorobenzoic acid via nucleophilic aromatic substitution with anhydrous ammonia in nitromethane at 100 °C for 20 hours, yielding the target compound as a white crystalline solid following chloroform-hexane crystallization . The reaction exploits the activating effect of the para-fluorine toward nucleophilic displacement, a regioselectivity pattern unique to pentafluorobenzoic acid derivatives.

Fluorinated compound synthesis Nucleophilic aromatic substitution Process chemistry

4-Amino-2,3,5,6-tetrafluorobenzoic Acid (CAS 944-43-4) Validated Research and Industrial Application Scenarios


Synthesis of Fluorinated Quinazoline Antifolates and Anticancer Agents

4-Amino-2,3,5,6-tetrafluorobenzoic acid is a validated starting material for synthesizing tetrafluorinated quinazoline antifolate analogues in four synthetic stages, as documented in peer-reviewed literature [1]. This application is particularly relevant for medicinal chemistry groups developing fluorinated antifolate therapeutics, where the tetrafluorinated aromatic moiety enhances target binding affinity and metabolic stability. The compound's para-amino group enables direct amide bond formation with L-glutamate derivatives, eliminating the need for nitro group reduction steps required in traditional antifolate syntheses [1].

Peptide Synthesis and Fluorinated Peptidomimetic Development

Commercial specifications and research publications confirm the suitability of 4-amino-2,3,5,6-tetrafluorobenzoic acid for solution-phase peptide synthesis [1]. The compound serves as a fluorinated amino acid surrogate in peptidomimetic drug discovery programs, where tetrafluorinated aromatic scaffolds provide enhanced proteolytic stability and altered hydrogen-bonding patterns compared to non-fluorinated peptide components . Aminobenzoic acid-based congeners, including fluorinated derivatives, have been employed in developing antagonists and inhibitors targeting integrin gpIIbIIIa receptor, Ras farnesyl protein transferase, Src SH2 domain, and growth hormone-releasing peptide (GHRP) receptor [2].

Antibacterial Drug Discovery Scaffold for Anti-Tuberculosis Agents

The documented in vitro antibacterial activity of 4-amino-2,3,5,6-tetrafluorobenzoic acid against Mycobacterium tuberculosis supports its procurement as a bioactive scaffold for anti-tuberculosis drug discovery [1]. The tetrafluorinated aromatic core contributes to enhanced membrane permeability and metabolic stability relative to non-fluorinated 4-aminobenzoic acid, addressing key challenges in developing effective antimycobacterial agents. This natural product-derived fluorinated benzoate provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties against drug-resistant M. tuberculosis strains.

Synthesis of Fluorinated Imine Libraries via Aldehyde Condensation

The ethyl ester derivative of 4-amino-2,3,5,6-tetrafluorobenzoic acid undergoes facile condensation with aromatic aldehydes to yield structurally diverse imine (Schiff base) derivatives, as verified by X-ray crystallography and multinuclear NMR spectroscopy [1]. This reactivity profile supports the compound's use in generating fluorinated imine libraries for coordination chemistry, catalysis, and materials science applications. The tetrafluorinated aromatic framework imparts unique electronic properties to the resulting imine ligands, influencing metal coordination geometries and photophysical characteristics relevant to the development of functional materials and transition metal catalysts [1].

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